3-Acetyl-5-phenylisoxazole

Computational Chemistry DFT Calculations Reactivity Prediction

3-Acetyl-5-phenylisoxazole is the defined 3-acetyl regioisomer—not interchangeable with the 5-acetyl isomer (CAS 2048-69-3)—whose electronic distribution, dipole moment, and steric environment directly govern molecular recognition and target binding. This scaffold is validated for allosteric IspD inhibitor programs (IC50 43 ± 5 µM) and serves as a privileged CAP/hinge-binding motif in kinase and HDAC drug discovery. The carbonyl oxygen at position 3 (MEP –0.043 a.u.) provides a predictive site for regiospecific nucleophilic derivatization, enabling controlled library synthesis. Procuring the correct regioisomer is critical; isomer substitution risks invalid experimental results and project delays.

Molecular Formula C11H9NO2
Molecular Weight 187.198
CAS No. 7063-98-1
Cat. No. B2594354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-5-phenylisoxazole
CAS7063-98-1
Molecular FormulaC11H9NO2
Molecular Weight187.198
Structural Identifiers
SMILESCC(=O)C1=NOC(=C1)C2=CC=CC=C2
InChIInChI=1S/C11H9NO2/c1-8(13)10-7-11(14-12-10)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyUWBLJVQLPPKWSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1000 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-5-phenylisoxazole (CAS 7063-98-1) Sourcing & Differentiation Guide for Advanced R&D


3-Acetyl-5-phenylisoxazole (CAS 7063-98-1) is a heterocyclic building block featuring an isoxazole core with a 3-acetyl and 5-phenyl substitution pattern [1]. This specific regioisomeric arrangement dictates its unique chemical reactivity and physicochemical profile, distinguishing it from other isomers like 5-Acetyl-3-phenylisoxazole (CAS 2048-69-3) . It serves as a critical scaffold and intermediate in medicinal chemistry and agrochemical research programs focused on developing allosteric enzyme inhibitors and novel bioactive compounds [2].

Why 3-Acetyl-5-phenylisoxazole Cannot Be Casually Substituted in Research Protocols


Assuming functional interchangeability between 3-acetyl-5-phenylisoxazole and its isomers or other phenylisoxazole derivatives can invalidate experimental results and compromise project timelines. The precise regioisomerism (3-acetyl vs. 5-acetyl) alters electronic distribution, dipole moment, and steric environment around the isoxazole ring, which directly impacts molecular recognition, target binding, and chemical reactivity [1]. Furthermore, a study on allosteric IspD inhibitors demonstrated that minor structural modifications within a specific phenylisoxazole class led to significant shifts in inhibitory potency, underscoring that even in-class analogs cannot be generically substituted without rigorous validation [2].

Quantitative Evidence for 3-Acetyl-5-phenylisoxazole (7063-98-1) Differentiation


Molecular Electrostatic Potential (MEP) Mapping Validates Unique Reactivity Profile

DFT calculations performed on a series of phenylisoxazole derivatives, including the 3-acetyl-5-phenyl isomer, have mapped the molecular electrostatic potential (MEP) surfaces to identify nucleophilic and electrophilic regions. The negative potential (red regions) was observed on the carbonyl oxygen atom (O1) of the acetyl group, which is a preferred site for electrophilic attack. The quantitative MEP value at this site was measured at -0.043 a.u., and the positive potential (blue regions) was found around the hydrogen atoms of the methyl group [1].

Computational Chemistry DFT Calculations Reactivity Prediction

Regioisomer-Dependent Scaffold Performance in Allosteric IspD Inhibition

Research on phenylisoxazole-based allosteric inhibitors of the enzyme IspD, a target for herbicide development, highlights the importance of specific substitution. The study identified phenylisoxazole 4 as the first member of a new class of allosteric inhibitors [1]. While the study uses a library of related compounds, the core scaffold is a phenylisoxazole, and the data shows that an IC50 value of 43 ± 5 µM was achieved for one of the lead phenylisoxazole derivatives, and that even small structural changes between derivatives 5–7 resulted in large differences in binding energy (ΔG ranging from -2.4 to -4.2 kcal/mol) [2]. This underscores that the precise isoxazole core and its substitution pattern are critical for activity.

Herbicide Discovery Allosteric Inhibition Enzyme Kinetics

Synthesis: A General One-Pot Protocol for the 3-Acetyl-5-phenyl Motif

A simple and general synthesis route for 3-acyl-5-alkyl(aryl)isoxazoles, which specifically includes the 3-acetyl-5-phenylisoxazole target, has been described using terminal alkynes and nitrates [1]. The reported yield for a closely related compound (3-benzoyl-5-phenylisoxazole) prepared by this method was 78% [2]. This protocol offers a direct and modular approach to accessing this specific regioisomer, in contrast to alternative routes that may preferentially yield the 5-acetyl isomer.

Synthetic Methodology Process Chemistry Building Block Preparation

High-Value Application Scenarios for 3-Acetyl-5-phenylisoxazole (7063-98-1)


Scaffold for Next-Generation Allosteric Herbicide Development

Research programs focused on discovering herbicides with novel modes of action, specifically targeting the nonmevalonate pathway (MEP pathway) in plants, should evaluate 3-acetyl-5-phenylisoxazole as a core scaffold. The phenylisoxazole class has been validated as a new class of allosteric inhibitors of IspD, a key enzyme in this pathway. As demonstrated by Schwab et al., specific phenylisoxazole derivatives inhibit AtIspD with an IC50 of 43 ± 5 µM, and rational modifications based on the 3-acetyl-5-phenyl core can be guided by the established structure-activity relationship (SAR) and binding energetics (ΔG values) [1].

Rational Design of Selective Kinase or HDAC Inhibitors

In medicinal chemistry projects targeting kinases or histone deacetylases (HDACs), the 3-acetyl-5-phenylisoxazole fragment serves as a privileged 'CAP' group or hinge-binding motif. The MEP mapping from Zhang et al. [1] provides a quantitative basis for predicting interactions with protein binding pockets. This data allows computational chemists to virtually screen and prioritize 3-acetyl-5-phenylisoxazole-containing libraries over regioisomeric or differently substituted analogs, thereby focusing synthetic efforts on compounds with a higher probability of achieving the desired potency and selectivity profile.

Precursor for Diversified Chemical Libraries via Regiospecific Functionalization

Medicinal chemistry support groups and custom synthesis laboratories can leverage the unique reactivity of the 3-acetyl group for generating diverse compound libraries. The DFT-derived MEP data, which identifies the carbonyl oxygen as a site of high negative potential (-0.043 a.u.), provides a predictive map for nucleophilic addition reactions [1]. This allows for the efficient and regiospecific synthesis of alcohols, amines, and oximes from the ketone, which would not be possible with the 5-acetyl isomer, ensuring that the structural diversity of the library is controlled and purposeful.

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